molecular formula C10H10N4S B7758428 (1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid

(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid

Cat. No.: B7758428
M. Wt: 218.28 g/mol
InChI Key: RZOVCYGQNDYSCH-MLPAPPSSSA-N
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Description

(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid is a complex organic compound featuring an indole moiety linked to a carbamohydrazonothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid typically involves the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiosemicarbazone group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid derivatives: Compounds with similar structures but different substituents on the indole or thiosemicarbazone moieties.

    Indole-3-carbaldehyde derivatives: Compounds featuring the indole-3-carbaldehyde core with various functional groups.

    Thiosemicarbazone derivatives: Compounds with the thiosemicarbazone functional group attached to different aromatic or aliphatic moieties.

Uniqueness

(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid is unique due to its specific combination of the indole and thiosemicarbazone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-1H-indol-3-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVCYGQNDYSCH-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6868-28-6
Record name NSC76235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Reactant of Route 2
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Reactant of Route 3
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Reactant of Route 4
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Reactant of Route 5
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Reactant of Route 6
Reactant of Route 6
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid

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